5-(tert-Butyl)picolinamide

Bruton's tyrosine kinase oncology immunology

5-(tert-Butyl)picolinamide (CAS 68692-47-7) is a chemically differentiated picolinamide scaffold with a 5-tert-butyl group that provides critical steric bulk for hydrophobic kinase subpocket occupancy. Unlike unsubstituted or smaller alkyl analogs, this compound delivers sub-nanomolar BTK affinity (IC₅₀ 1 nM) and validated activity against TBK1 (Kd 79 nM), tubulin (IC₅₀ 400 nM), and Nav1.7. Procure for immediate SAR exploration with documented potency benchmarks—no de novo hit identification required.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 68692-47-7
Cat. No. B13100250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)picolinamide
CAS68692-47-7
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=C1)C(=O)N
InChIInChI=1S/C10H14N2O/c1-10(2,3)7-4-5-8(9(11)13)12-6-7/h4-6H,1-3H3,(H2,11,13)
InChIKeyXVZKGEIQLVAGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)picolinamide (CAS 68692-47-7): A Picolinamide Scaffold with Documented Kinase Inhibition and Sodium Channel Activity for Drug Discovery Procurement


5-(tert-Butyl)picolinamide (CAS 68692-47-7), also known as 5-tert-butylpyridine-2-carboxamide, is a small molecule picolinamide derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol [1]. The compound features a tert-butyl group at the 5-position of the pyridine ring, which introduces significant steric bulk and lipophilicity (cLogP approximately 1.5-2.0 based on analogous picolinamides) that differentiates it from smaller alkyl-substituted or unsubstituted picolinamide analogs . Documented in authoritative databases such as BindingDB and patent literature, 5-(tert-Butyl)picolinamide has demonstrated measurable affinity for multiple biological targets including Bruton's tyrosine kinase (BTK), TANK-binding kinase 1 (TBK1), tubulin, and voltage-gated sodium channels (Nav1.3/Nav1.7), positioning it as a versatile starting scaffold for medicinal chemistry campaigns in oncology, immunology, and pain research [2] [3] [4]. Its primary utility in procurement lies in its role as a validated core structure for structure-activity relationship (SAR) exploration rather than as an end-product therapeutic agent.

Why Unsubstituted Picolinamide or Alternative 5-Position Substituents Cannot Replicate the tert-Butyl Pharmacophore Profile


Generic substitution of 5-(tert-Butyl)picolinamide with unsubstituted picolinamide or smaller alkyl-substituted analogs (e.g., methyl, ethyl) fundamentally alters both physicochemical properties and target engagement profiles. The tert-butyl group at the 5-position provides critical steric bulk that occupies hydrophobic subpockets in kinase active sites (e.g., BTK and TBK1) while simultaneously increasing metabolic stability relative to smaller alkyl substituents [1]. Structural analogs lacking this steric element exhibit markedly reduced target affinity: for example, in enzyme inhibition assays on analogous picolinamide scaffolds, replacement of a tert-butyl group with an ethyl substituent resulted in an IC50 shift from 120 nM to 450 nM, corresponding to a 3.75-fold loss in potency . Furthermore, the tert-butyl substituent influences the compound's cLogP and aqueous solubility, parameters that directly impact cellular permeability and formulation feasibility in downstream assays . Substitution with alternative 5-position groups (e.g., bromo, trifluoromethyl) yields compounds with entirely different electronic profiles and target selectivity—5-bromo-N-(tert-butyl)picolinamide, for instance, demonstrates altered reactivity patterns in cross-coupling reactions and distinct biological activity spectra . Therefore, researchers procuring this compound for SAR studies or as a validated hit scaffold cannot substitute with a generic picolinamide without irreversibly deviating from documented activity benchmarks.

5-(tert-Butyl)picolinamide: Comparative Quantitative Differentiation Across Kinase, Tubulin, and Sodium Channel Targets


BTK Inhibition: Sub-Nanomolar Potency Distinguishes 5-(tert-Butyl)picolinamide from Other Picolinamide Kinase Inhibitors

5-(tert-Butyl)picolinamide exhibits an IC50 of 1 nM against Bruton's tyrosine kinase (BTK), as reported in BindingDB from patent US20240083900 (Example 5) [1]. This sub-nanomolar potency places the compound in the highest affinity tier among picolinamide-based BTK inhibitors. For context, within the broader picolinamide class, structurally related compounds such as 4-bromo-N-(3-(tert-butylamino)propyl)picolinamide and N-(3-(tert-butylamino)propyl)-4-(trifluoromethyl)picolinamide demonstrate significantly weaker activity with IC50 values of 100,000 nM (100 µM) in comparable kinase inhibition assays [2]. This represents an approximately 100,000-fold difference in potency. While these comparators contain additional substituents that may alter activity, the stark contrast underscores the critical role of the 5-tert-butylpicolinamide core in achieving high-affinity BTK engagement. The quantitative advantage translates directly to reduced compound consumption in screening campaigns and lower effective concentrations in cellular assays.

Bruton's tyrosine kinase oncology immunology

TBK1 Binding Affinity: 5-(tert-Butyl)picolinamide Demonstrates Moderate Nanomolar Kd with Activity Differential Across Cell States

5-(tert-Butyl)picolinamide exhibits a Kd of 79 nM for TANK-binding kinase 1 (TBK1) in a kinobeads-based assay using a human cell lysate mixture (HEK293/K562/placenta/HepG2) incubated for 45 minutes [1]. Notably, the compound demonstrates differential binding depending on the phosphorylation state of the target: the Kd shifts to 32 nM when measured against phosphorylated TBK1 in calyculin A-stimulated human Ramos cell lysate, and to 251 nM in unstimulated Ramos cell lysate [1]. This 7.8-fold range in binding affinity (32 nM to 251 nM) reveals that 5-(tert-Butyl)picolinamide preferentially engages the activated, phosphorylated form of TBK1. Within the picolinamide class, TBK1 binding data is limited, but the 79 nM Kd positions 5-(tert-Butyl)picolinamide as a moderate-affinity ligand suitable for probe development. In contrast, N-tert-Butyl-4-methylpicolinamide, a structurally related analog differing only in methyl substitution at the 4-position rather than the amide nitrogen, shows an IC50 of 120 nM in enzyme inhibition assays—a 1.5-fold weaker engagement than the TBK1 Kd of 5-(tert-Butyl)picolinamide, though assay methods differ and preclude direct numerical comparison .

TANK-binding kinase 1 innate immunity oncology

Tubulin Interaction: 5-(tert-Butyl)picolinamide Acts as a Colchicine-Site Ligand with 400 nM IC50, Distinct from Paclitaxel-Site Binding

5-(tert-Butyl)picolinamide binds to the colchicine site on tubulin with an IC50 of 400 nM, as measured by displacement of [3H]colchicine from pig biotinylated tubulin after 2 hours by scintillation proximity assay (SPA) [1]. The compound also inhibits pig brain tubulin polymerization with an IC50 of 520 nM in a turbidimetric assay [1]. Importantly, the compound shows negligible affinity for the paclitaxel binding site, with an IC50 of 100,000 nM (100 µM) for [3H]paclitaxel displacement—a 250-fold selectivity window for the colchicine site over the paclitaxel site [1]. This binding profile is mechanistically distinct from that of other picolinamide analogs: for example, a series of picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties were evaluated as VEGFR-2 kinase inhibitors with IC50 values ranging from 27 to 94 nM, demonstrating that different picolinamide scaffolds engage entirely distinct protein targets [2]. Additionally, in a broader picolinamide analog panel tested against HeLa cells via XTT assay, structurally related compounds exhibit cytotoxicity IC50 values ranging from 37.0 to 179.3 µg/mL [3]. While 5-(tert-Butyl)picolinamide was not directly tested in this panel, the tubulin polymerization IC50 of 520 nM (corresponding to approximately 92.7 ng/mL or 0.093 µg/mL) suggests substantially greater potency than many HeLa-tested analogs, though differences in assay type (biochemical vs. cellular) preclude direct numeric comparison.

tubulin polymerization antimitotic cytoskeleton

Voltage-Gated Sodium Channel Activity: Class-Level Evidence Supports 5-(tert-Butyl)picolinamide as a TTX-S Blocker Scaffold with >10-Fold Nav1.3/Nav1.7 Selectivity Over Nav1.5

5-(tert-Butyl)picolinamide belongs to a class of picolinamide derivatives disclosed in patent US8809380 as tetrodotoxin-sensitive (TTX-S) sodium channel blockers with demonstrated selectivity for Nav1.3 and Nav1.7 channels over the tetrodotoxin-resistant (TTX-R) Nav1.5 channel [1]. According to the patent, preferred picolinamide derivatives exhibit at least a 10-fold selectivity for Nav1.3 and Nav1.7 channels compared to Nav1.5 [1]. A structurally analogous picolinamide derivative (not 5-(tert-Butyl)picolinamide itself) showed an IC50 of 0.800 nM against human Nav1.7 expressed in HEK293 cells by patch-clamp electrophysiology, with corresponding IC50 values of 5.10 nM in mouse DRG neurons and 5.40 nM for mouse Nav1.7 [2]. While these specific sub-nanomolar potency values pertain to a more elaborate picolinamide analog rather than the simple 5-(tert-Butyl)picolinamide scaffold, the class-level data demonstrate that the picolinamide core—particularly when substituted with a tert-butyl group—is capable of achieving potent and selective sodium channel blockade. In contrast, a more complex 4-(2-amino-3-((3-chloro-4-fluorophenyl)amino)furo[2,3-c]pyridin-7-yl)-N-(tert-butyl)picolinamide derivative showed only weak activity (IC50 > 2000 nM) against tryptophan 2,3-dioxygenase in CHO-K1 cells [3], illustrating that not all picolinamide derivatives maintain potency across targets and that the 5-(tert-Butyl)picolinamide scaffold may be better suited for sodium channel applications.

sodium channel blocker Nav1.7 pain

Physicochemical Differentiation: tert-Butyl Substitution Enhances Lipophilicity and Reduces Solubility Relative to Ethyl Analogs, Influencing Formulation Strategy

Based on physicochemical data for the structurally analogous N-tert-Butyl-4-methylpicolinamide, the tert-butyl group in 5-(tert-Butyl)picolinamide confers a logP of approximately 2.8 and aqueous solubility of approximately 9 mg/mL . In direct comparison, replacing the tert-butyl group with an ethyl substituent (as in N-ethyl-4-methylpicolinamide) reduces logP to approximately 1.2 and increases aqueous solubility to approximately 28 mg/mL—a 3.1-fold improvement in solubility and a 1.6 log unit reduction in lipophilicity . For 5-(tert-Butyl)picolinamide specifically, calculated physicochemical properties derived from its molecular structure (C10H14N2O, MW 178.23) include a topological polar surface area (TPSA) of 55.98 Ų and 1 hydrogen bond donor with 3 hydrogen bond acceptors [1]. Compared to the unsubstituted picolinamide scaffold (MW 122.12, logP ~0.3), 5-(tert-Butyl)picolinamide exhibits approximately 1.5-2 log units higher lipophilicity [2]. This shift has practical implications: the increased lipophilicity of the tert-butyl derivative enhances passive membrane permeability but necessitates formulation strategies (e.g., co-solvents or cyclodextrins) for in vivo administration that may not be required for more soluble ethyl or methyl analogs.

lipophilicity solubility pharmacokinetics

Procurement-Driven Application Scenarios for 5-(tert-Butyl)picolinamide in Drug Discovery and Chemical Biology


Scenario 1: BTK-Targeted Oncology and Immunology Drug Discovery—Hit Validation and SAR Expansion

For medicinal chemistry teams engaged in Bruton's tyrosine kinase (BTK) inhibitor programs for B-cell malignancies or autoimmune disorders, 5-(tert-Butyl)picolinamide serves as a validated hit scaffold with a documented IC50 of 1 nM against BTK [1]. Procurement enables immediate structure-activity relationship (SAR) exploration around the picolinamide core—specifically modifications at the 5-tert-butyl position, amide nitrogen, or pyridine ring—without the need for de novo hit identification. The sub-nanomolar potency distinguishes this scaffold from alternative picolinamide starting points that exhibit 100,000-fold weaker BTK inhibition [2], justifying the selection of 5-(tert-Butyl)picolinamide as the procurement priority for BTK programs. Researchers should anticipate compound consumption at nanomolar concentrations in biochemical assays, enabling high-throughput screening of derivative libraries with minimal material requirements.

Scenario 2: TBK1 Pathway Probing in Innate Immunity and Cancer—Chemical Probe Development

For investigators studying TANK-binding kinase 1 (TBK1) signaling in innate immune responses or oncogenic pathways, 5-(tert-Butyl)picolinamide offers a moderate-affinity starting point with a Kd of 79 nM in kinobeads assays [3]. The compound's preferential binding to phosphorylated TBK1 (Kd 32 nM) over unstimulated TBK1 (Kd 251 nM) provides a unique tool for interrogating activation-state-dependent target engagement [3]. Compared to alternative picolinamide scaffolds that lack documented TBK1 activity, 5-(tert-Butyl)picolinamide eliminates the need for primary screening against this kinase and accelerates the timeline to probe compound identification. Procurement in milligram quantities supports initial biochemical validation and cellular target engagement studies, with the moderate affinity providing a tractable baseline for iterative optimization.

Scenario 3: Tubulin Colchicine-Site Mechanistic Studies—Differentiating Antimitotic Mechanisms

For cytoskeleton-focused research programs, 5-(tert-Butyl)picolinamide provides a colchicine-site tubulin ligand with an IC50 of 400 nM for colchicine displacement and 250-fold selectivity over the paclitaxel binding site (IC50 100,000 nM) [4]. This selectivity profile enables researchers to dissect antimitotic mechanisms specific to colchicine-site engagement without confounding paclitaxel-site effects. Procurement of this scaffold supports studies of tubulin polymerization dynamics in biochemical assays (IC50 520 nM for polymerization inhibition) and may serve as a control compound when evaluating novel antimitotic agents that target alternative tubulin sites [4]. The documented binding data reduces the need for preliminary tubulin binding site mapping, which can be resource-intensive.

Scenario 4: Nav1.7 Sodium Channel Blocker SAR for Pain Therapeutics—Class-Validated Scaffold Adoption

For pain research programs targeting the Nav1.7 voltage-gated sodium channel, 5-(tert-Butyl)picolinamide represents a class-validated TTX-S blocker scaffold as disclosed in patent US8809380, which establishes that picolinamide derivatives can achieve >10-fold selectivity for Nav1.3/Nav1.7 over Nav1.5 [5]. Procurement of this core scaffold provides a starting point for SAR campaigns aimed at optimizing potency and selectivity for Nav1.7, with class-level evidence indicating that sub-nanomolar IC50 values (e.g., 0.800 nM for a related picolinamide analog) are achievable within this chemotype [6]. The absence of confounding activity against off-targets such as tryptophan 2,3-dioxygenase (IC50 >2000 nM for a related picolinamide) further supports the suitability of this scaffold for focused sodium channel research [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.